7-Chloro-L-tryptophan 7-Chloro-L-tryptophan 7-chloro-L-tryptophan is an L-tryptophan derivative having a chloro substituent at the 7-position. It is a L-tryptophan derivative, a 7-chlorotryptophan and a non-proteinogenic L-alpha-amino acid. It is an enantiomer of a 7-chloro-D-tryptophan. It is a tautomer of a 7-chloro-L-tryptophan zwitterion.
Brand Name: Vulcanchem
CAS No.: 153-97-9
VCID: VC0086515
InChI: InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
SMILES: C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol

7-Chloro-L-tryptophan

CAS No.: 153-97-9

Main Products

VCID: VC0086515

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

7-Chloro-L-tryptophan - 153-97-9

CAS No. 153-97-9
Product Name 7-Chloro-L-tryptophan
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
IUPAC Name (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
Standard InChIKey DMQFGLHRDFQKNR-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N
SMILES C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N
Description 7-chloro-L-tryptophan is an L-tryptophan derivative having a chloro substituent at the 7-position. It is a L-tryptophan derivative, a 7-chlorotryptophan and a non-proteinogenic L-alpha-amino acid. It is an enantiomer of a 7-chloro-D-tryptophan. It is a tautomer of a 7-chloro-L-tryptophan zwitterion.
Synonyms 7-chlorotryptophan
PubChem Compound 3081936
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator